
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine
Übersicht
Beschreibung
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine is a chemical compound with the molecular formula C7H13N3 and a molecular weight of 139.20 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Wirkmechanismus
Target of Action
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They have been shown to interact with various targets, including enzymes, receptors, and proteins, depending on their specific structure and functional groups .
Mode of Action
For instance, they can form intermolecular interactions such as hydrogen bonds with their targets, leading to changes in the target’s function .
Biochemical Pathways
Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
It is known that pyrazole derivatives can have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Vorbereitungsmethoden
The synthesis of 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-1H-pyrazole with 3-chloropropan-1-amine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated to reflux for several hours, followed by purification through column chromatography .
Industrial production methods for this compound are not well-documented, but similar compounds are often synthesized using batch or continuous flow processes, depending on the scale of production. These methods may involve the use of automated reactors and advanced purification techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include various substituted pyrazoles and amines.
Wissenschaftliche Forschungsanwendungen
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine has several scientific research applications:
Vergleich Mit ähnlichen Verbindungen
3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine can be compared with other similar compounds, such as:
3-(3,5-dimethyl-1H-pyrazol-4-yl)propan-1-amine: This compound has additional methyl groups on the pyrazole ring, which can influence its chemical reactivity and biological activity.
3-(1H-pyrazol-4-yl)-1-propanamine: Lacking the methyl group, this compound may have different binding affinities and selectivity for molecular targets.
N-methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine: This compound contains an imidazole ring instead of a pyrazole ring, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer unique reactivity and selectivity in various applications.
Eigenschaften
IUPAC Name |
3-(4-methylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-7-5-9-10(6-7)4-2-3-8/h5-6H,2-4,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRHIOMAWWIRJCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405827 | |
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956758-69-3 | |
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-methyl-1H-pyrazol-1-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


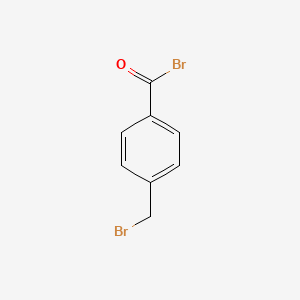

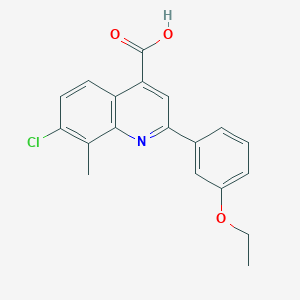





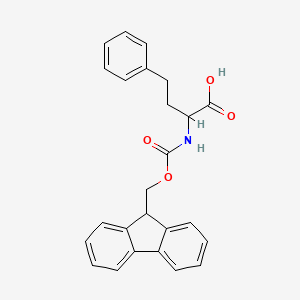
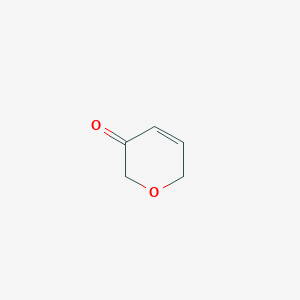

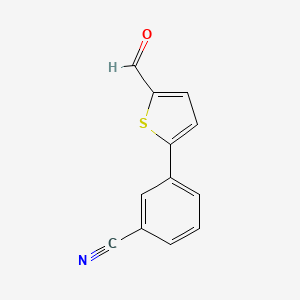

![2-[(1-Formylnaphthalen-2-yl)oxy]acetic acid](/img/structure/B1335433.png)
